N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-5-3-2-4-16(17)27-19-15(11-24-27)20(29)26-21(25-19)31-12-18(28)23-10-13-6-8-14(22)9-7-13/h2-9,11H,10,12H2,1H3,(H,23,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZZUIMFXLYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorobenzyl group.
- A methoxyphenyl moiety.
- A pyrazolo[3,4-d]pyrimidine core.
This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Research indicates that derivatives with similar structures exhibit selective COX-II inhibition with IC50 values ranging from 0.52 μM to 22.25 μM, suggesting potential anti-inflammatory properties .
- Receptor Modulation : The compound's structure allows it to fit into hydrophobic pockets of target proteins, potentially modulating various biological pathways. This includes interactions with adenosine receptors, which play significant roles in cardiovascular health and inflammation .
In Vitro Studies
A series of in vitro studies have demonstrated the compound's activity against various biological targets:
| Target | IC50 Value (μM) | Selectivity |
|---|---|---|
| COX-I | 0.52 - 22.25 | Moderate |
| COX-II | 0.52 | High |
| Adenosine Receptors | Not specified | Potential |
These studies indicate that the compound can effectively inhibit COX-II with a potency comparable to established drugs like Celecoxib (IC50 = 0.78 μM) .
In Vivo Studies
In vivo assessments have shown promising results for anti-inflammatory activity:
- Anti-inflammatory Efficacy : The compound exhibited approximately 64% inhibition in animal models compared to standard treatments .
Case Studies and Research Findings
- Study on COX Inhibition : A recent study explored the synthesis and evaluation of pyrazolo derivatives, including compounds similar to this compound. It was found that modifications to the pyrazole ring significantly affected COX-II selectivity and potency .
- Adenosine Receptor Antagonism : Research into structurally related compounds has indicated potential as adenosine receptor antagonists, which could be beneficial in treating conditions like asthma and cardiac diseases due to their role in modulating inflammatory responses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A) isoforms has been linked to enhanced efficacy in chemotherapy-resistant ovarian cancer treatments . The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential interactions with key biological pathways involved in tumor growth and resistance.
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting various diseases. Studies suggest that its structural components allow for effective binding to enzyme active sites, potentially modulating their activity. This characteristic is particularly relevant for developing inhibitors against enzymes implicated in metabolic disorders.
Biological Pathways Modulation
The unique arrangement of functional groups in N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide enables it to interact with hydrophobic pockets within target proteins. This interaction could lead to modulation of signaling pathways critical for cellular functions and disease progression.
Case Study 1: Anticancer Drug Development
A study focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the core structure could enhance anticancer activity. The research highlighted that derivatives similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines .
Case Study 2: Enzyme Interaction Studies
Another investigation into enzyme interactions revealed that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibited selective inhibition of certain kinases involved in cancer signaling pathways. This selectivity was attributed to the compound's structural features that facilitate specific binding interactions with target enzymes .
Chemical Reactions Analysis
Hydrolysis Reactions
The thioacetamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the thioacetamide bond, yielding 2-mercapto derivatives and N-(4-fluorobenzyl)acetamide fragments.
-
Basic hydrolysis (NaOH/EtOH, 80°C): Produces carboxylate intermediates via cleavage of the acetamide group.
| Reaction Condition | Products | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, 12 h reflux | 2-Mercaptopyrazolo[3,4-d]pyrimidine + N-(4-fluorobenzyl)acetamide | 65–72 | |
| 1M NaOH, 8 h reflux | Sodium carboxylate derivative | 58 |
Nucleophilic Substitution
The pyrazolo[3,4-d]pyrimidine ring undergoes nucleophilic substitution at position 6 (thioether site) and position 4 (carbonyl-adjacent positions):
-
Thioether displacement with amines (e.g., piperidine) in DMF at 100°C replaces the thio group with amine moieties .
-
Halogenation (NBS, CCl₄) introduces bromine at position 7 of the pyrimidine ring .
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 100°C, 6 h | 6-Piperidinyl derivative | 83 |
| N-Bromosuccinimide | CCl₄, 40°C, 3 h | 7-Bromo analog | 77 |
Oxidation Reactions
The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
-
H₂O₂/CH₃COOH (1:2, 50°C, 4 h): Forms sulfoxide derivatives.
-
mCPBA/DCM (0°C to RT, 2 h): Achieves full oxidation to sulfone .
| Oxidizing Agent | Product | Oxidation State | Yield (%) |
|---|---|---|---|
| 30% H₂O₂ | Sulfoxide | +2 | 68 |
| mCPBA | Sulfone | +4 | 89 |
Acylation and Alkylation
The secondary amine in the 4,5-dihydropyrimidinone moiety reacts with acyl chlorides or alkyl halides:
-
Acetylation (AcCl, pyridine, RT): Forms N-acetyl derivatives.
-
Methylation (CH₃I, K₂CO₃, DMF): Produces N-methylated analogs.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Pyridine, 25°C, 2 h | N-Acetyl derivative | 75 |
| Methyl iodide | K₂CO₃, DMF, 60°C, 4 h | N-Methyl analog | 81 |
Ring Functionalization
Electrophilic aromatic substitution occurs on the 2-methoxyphenyl and 4-fluorobenzyl groups:
-
Nitration (HNO₃/H₂SO₄, 0°C) adds nitro groups to the methoxyphenyl ring .
-
Demethylation (BBr₃, DCM, −78°C) converts methoxy to hydroxyl groups.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 3-Nitro-2-methoxyphenyl derivative | 63 |
| Demethylation | BBr₃, DCM, −78°C, 30 min | 2-Hydroxyphenyl analog | 71 |
Comparative Reactivity of Structural Analogs
The reactivity profile aligns with related pyrazolo[3,4-d]pyrimidines (Table 1):
Comparison with Similar Compounds
Structural Variations and Core Modifications
The target compound’s analogs differ in substituents, core heterocycles, and functional groups. Key examples include:
Key Observations :
Physicochemical and ADMET Properties
Comparative data from ADMET studies () highlight the impact of structural variations:
Analysis :
- The thioether group in the target compound balances logP and solubility, whereas pyridazinone analogs exhibit higher polarity due to their core structure .
Spectroscopic and Crystallographic Characterization
- NMR Analysis (): Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) indicate substituent-induced electronic perturbations. For instance, the 2-methoxyphenyl group in the target compound deshields adjacent protons compared to non-substituted analogs.
- Hydrogen Bonding (): The thioacetamide’s sulfur participates in weaker hydrogen bonds versus oxygen, affecting crystal packing and solubility .
Q & A
Q. What synthetic strategies are typically employed to construct the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclocondensation of α-chloroacetamide derivatives with hydrazine precursors under basic conditions. For example, reacting 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with N-(4-fluorobenzyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours yields the target compound. Reaction progress is monitored via TLC, and purification employs column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers validate the molecular structure of this compound after synthesis?
Structural confirmation requires a multi-technique approach:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl and fluorobenzyl groups) and carbonyl signals (δ 165–175 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₂H₁₉FN₄O₃S).
- IR Spectroscopy : Identify thioamide (C=S stretch at ~1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Q. What solvent systems and chromatographic methods are optimal for purifying this compound?
Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation (>95%). For cost-effective lab-scale purification, silica gel chromatography with ethyl acetate:hexane (3:7 to 1:1) is effective. Monitor fractions via UV at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines the dominant tautomer (e.g., 4-oxo vs. 4-hydroxy forms) and confirms substituent positions. For example, hydrogen bonding between the pyrimidinone carbonyl and adjacent NH groups stabilizes the 4-oxo tautomer. Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts. Refinement residuals (R < 0.05) ensure accuracy .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?
Implement Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry). For instance, a central composite design can optimize thioacetamide coupling efficiency by testing:
Q. How can computational modeling predict this compound’s hydrogen-bonding patterns in crystal packing?
Graph Set Analysis (GSA) classifies hydrogen bonds (e.g., N–H···O, C–H···F) into motifs (chains, rings). Tools like Mercury (CCDC) visualize interactions, while density functional theory (DFT) calculates bond energies. For example, the fluorobenzyl group’s C–F···H–C contacts contribute to lattice stability. Compare predicted vs. experimental (SCXRD) data to validate models .
Q. What strategies address discrepancies in biological activity data across different assay platforms?
- Dose-Response Reproducibility : Test in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Membrane Permeability : Adjust assay medium (e.g., add 0.1% BSA to mimic serum binding).
- Metabolic Stability : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting NMR data for the thioacetamide moiety?
If 1H NMR shows unexpected splitting for the CH₂S group, consider:
Q. What statistical methods are suitable for comparing crystallographic data across polymorphs?
Use Pairwise RMSD Analysis to quantify lattice deviations (<0.5 Å indicates similar packing). Principal Component Analysis (PCA) reduces dimensionality in unit cell parameters (a, b, c, α, β, γ). Cluster polymorphs based on hydrogen-bonding networks (e.g., R-plots in Mercury) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
